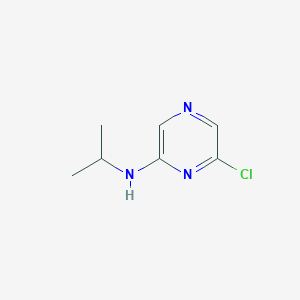

2-氯-6-异丙基氨基吡嗪

描述

2-Chloro-6-isopropylaminopyrazine is an organic compound with the molecular formula C7H10ClN3 . It has a molecular weight of 171.63 .

Molecular Structure Analysis

The InChI code for 2-Chloro-6-isopropylaminopyrazine is1S/C7H10ClN3/c1-5(2)10-7-4-9-3-6(8)11-7/h3-5H,1-2H3,(H,10,11) . This indicates the connectivity and hydrogen count of the molecule’s atoms. Physical And Chemical Properties Analysis

2-Chloro-6-isopropylaminopyrazine has a density of 1.2±0.1 g/cm³ . Its boiling point is 270.1±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 50.8±3.0 kJ/mol . The flash point is 117.2±25.9 °C . The index of refraction is 1.570 . The molar refractivity is 46.2±0.3 cm³ . The compound has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .科学研究应用

环境影响和退化

Atrazine,一种与2-氯-6-异丙基氨基吡嗪相关的化合物,以其在地表水中的存在和对非目标生物(如鱼类)的影响而闻名。研究重点放在其降解及产物上。特别是在聚氧化金属存在下,对Atrazine进行的声化、光化和光催化分解已得到广泛探讨。这些方法导致中间产物,最终生成异三聚氰酸、CO2和H2O,但不会通过声波或光解进一步分解异三聚氰酸 (Hiskia et al., 2001)。此外,通过联合臭氧/过氧化氢处理将Atrazine降解为氨甲醛已经得到研究,揭示了各种降解产物的形成,包括氨基醛和羟胺 (Nélieu等,2000)。

水污染和处理

Atrazine及其代谢物对地下水的污染一直是研究的课题,努力评估地下水中的浓度并开发有效的去除方法。已经探索了类似电催化脱氯的技术,因其将Atrazine转化为更少有害化合物而具有高效性 (Stock & Bunce, 2002)。还研究了使用TiO2作为催化剂在各种操作参数下对Atrazine进行光催化降解,确定了降解的最佳条件,并评估了因素如pH值、光强度和温度的影响 (María José López-Muñoz等,2011)。

土壤相互作用和植物修复

Atrazine与土壤组分的相互作用及其在农业环境中的命运一直是研究的课题,重点放在径流、淋溶、吸附和降解上。已开发了模型来模拟这些过程,并预测Atrazine在农业土壤中的行为,有助于理解和管理其环境影响 (Ouyang et al., 2010)。已经研究了土壤中Atrazine种类和降解的根际效应,以及蚯蚓对其降解途径的影响,为土壤生态系统内复杂相互作用提供了见解,并提供了生物修复的潜在策略 (Lin et al., 2018)。

安全和危害

2-Chloro-6-isopropylaminopyrazine is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling this compound .

作用机制

Target of Action

The primary targets of the compound 2-Chloro-6-isopropylaminopyrazine are currently unknown. This compound, also known as 6-Chloro-N-isopropylpyrazin-2-amine, is a chemical of interest in the field of biochemistry .

Mode of Action

Given the lack of information on its primary targets, it is challenging to describe the compound’s interaction with its targets and any resulting changes .

Biochemical Pathways

Without knowledge of its primary targets, it is difficult to summarize the affected pathways and their downstream effects .

Result of Action

Without a clear understanding of its mode of action and biochemical pathways, it is challenging to describe these effects .

生化分析

Biochemical Properties

2-Chloro-6-isopropylaminopyrazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to bind with specific enzymes, altering their activity and thus influencing various biochemical pathways. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction . The interactions between 2-Chloro-6-isopropylaminopyrazine and these biomolecules are typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of 2-Chloro-6-isopropylaminopyrazine on cells are diverse and depend on the type of cell and the concentration of the compoundFor example, it has been observed to modulate the activity of key signaling proteins, leading to changes in cell proliferation and differentiation . Additionally, 2-Chloro-6-isopropylaminopyrazine can affect the expression of certain genes, either upregulating or downregulating their transcription . These changes in gene expression can have downstream effects on cellular metabolism, altering the production of metabolites and the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-Chloro-6-isopropylaminopyrazine exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of the target molecule, leading to changes in biochemical pathways. For instance, 2-Chloro-6-isopropylaminopyrazine can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of 2-Chloro-6-isopropylaminopyrazine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . In in vitro studies, the long-term effects of 2-Chloro-6-isopropylaminopyrazine on cellular function have been observed, with some studies reporting changes in cell viability and function after prolonged exposure . In in vivo studies, the compound’s stability and degradation can also influence its long-term effects on organisms .

属性

IUPAC Name |

6-chloro-N-propan-2-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-5(2)10-7-4-9-3-6(8)11-7/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWWMTHWFUORGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650048 | |

| Record name | 6-Chloro-N-(propan-2-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-00-7 | |

| Record name | 6-Chloro-N-(1-methylethyl)-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-(propan-2-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

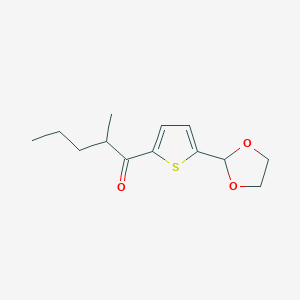

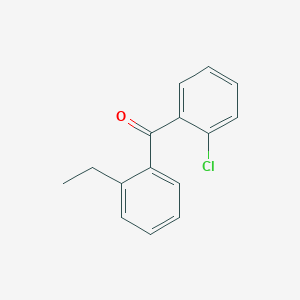

methanone](/img/structure/B1346316.png)